molecular formula C10H13NO2 B13649345 Methyl 3-isopropylisonicotinate CAS No. 1448777-20-5

Methyl 3-isopropylisonicotinate

Cat. No.: B13649345
CAS No.: 1448777-20-5
M. Wt: 179.22 g/mol
InChI Key: GFKAFSSMBIPRJG-UHFFFAOYSA-N
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Description

Methyl 3-isopropylisonicotinate is an organic compound with the molecular formula C10H13NO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol, and an isopropyl group is attached to the third carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isopropylisonicotinate typically involves the esterification of 3-isopropylisonicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-isopropylisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-isopropylisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-isopropylisonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For instance, it may inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the ester and isopropyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1448777-20-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 3-propan-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C10H13NO2/c1-7(2)9-6-11-5-4-8(9)10(12)13-3/h4-7H,1-3H3

InChI Key

GFKAFSSMBIPRJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)C(=O)OC

Origin of Product

United States

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